

Spectroscopic data of 2-aminobenzaldehyde (1H NMR, 13C NMR, IR, MS)

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Compound of Interest

Compound Name: 2-Aminobenzaldehyde

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Spectroscopic Profile of 2-Aminobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-aminobenzaldehyde** (C₇H₇NO), a versatile building block in organic synthesis. The following sections detail its proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data. Detailed experimental protocols for acquiring this data are also provided to ensure reproducibility and aid in method development.

Spectroscopic Data Summary

The key spectroscopic data for **2-aminobenzaldehyde** are summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of **2-Aminobenzaldehyde**



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment	Solvent
9.85	S	-	СНО	CDCl₃
7.46	dd	7.7, 1.5	Ar-H	CDCl₃
7.32 - 7.26	m	-	Ar-H	CDCl₃
6.76 - 6.70	m	-	Ar-H	CDCl₃
6.63	d	8.4	Ar-H	CDCl₃
6.12	s (br)	-	NH ₂	CDCl₃
9.87	S	-	СНО	DMSO-d ₆
7.56 - 7.46	m	-	Ar-H	DMSO-d ₆
7.30	m	-	Ar-H	DMSO-d ₆
7.20	s (br)	-	NH ₂	DMSO-d ₆
6.84	d	8.4	Ar-H	DMSO-d ₆
6.62	d	0.8	Ar-H	DMSO-d ₆

Table 2: ¹³C NMR Spectroscopic Data of **2-Aminobenzaldehyde**

Chemical Shift (δ) ppm	Assignment	Solvent
194.33	C=O	DMSO-d ₆
151.19	C-NH ₂	DMSO-d ₆
136.02	Ar-C	DMSO-d ₆
135.45	Ar-C	DMSO-d ₆
118.34	Ar-C	DMSO-d ₆
116.36	Ar-C	DMSO-d ₆
115.47	Ar-C	DMSO-d ₆



Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of 2-Aminobenzaldehyde

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3300	Strong, Broad	N-H Stretch (asymmetric and symmetric)
1680 - 1660	Strong	C=O Stretch (aldehyde)
1620 - 1580	Medium-Strong	N-H Bend and C=C Aromatic Stretch
1300 - 1200	Medium	C-N Stretch

Note: Data typically acquired using the KBr pellet method.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of 2-Aminobenzaldehyde

m/z	Interpretation
121	[M] ⁺ (Molecular Ion)
120	[M-H] ⁺
93	[M-CO] ⁺
65	[C₅H₅]+

Note: Fragmentation pattern is characteristic of electron ionization (EI) mass spectrometry.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended to serve as a guide and may require optimization based on the specific instrumentation used.



¹H and ¹³C NMR Spectroscopy

- · Sample Preparation:
 - Weigh approximately 5-10 mg of 2-aminobenzaldehyde.
 - Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₀) in a clean, dry vial.
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Parameters (¹H NMR):
 - Spectrometer: 400 MHz or higher field strength.
 - Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30').
 - Number of Scans: 16-64, depending on sample concentration.
 - Relaxation Delay (D1): 1-2 seconds.
 - Acquisition Time: 2-4 seconds.
 - Spectral Width: 0-12 ppm.
 - Reference: Tetramethylsilane (TMS) at 0 ppm or residual solvent peak.
- Instrument Parameters (¹³C NMR):
 - Spectrometer: 100 MHz or higher.
 - Pulse Sequence: Proton-decoupled pulse sequence (e.g., 'zgpg30').
 - Number of Scans: 512-2048, due to the low natural abundance of ¹³C.
 - Relaxation Delay (D1): 2-5 seconds.
 - Acquisition Time: 1-2 seconds.



Spectral Width: 0-220 ppm.

• Reference: TMS at 0 ppm or residual solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven at ~110°C for 2-4 hours to remove moisture.
 - In an agate mortar, grind 1-2 mg of 2-aminobenzaldehyde with approximately 100-200 mg of the dried KBr until a fine, homogeneous powder is obtained.
 - Place the mixture into a pellet-forming die.
 - Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semitransparent pellet.
- Data Acquisition:
 - Spectrometer: A standard FTIR spectrometer.
 - Scan Range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 16-32.
 - Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation:
 - Prepare a dilute solution of 2-aminobenzaldehyde (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

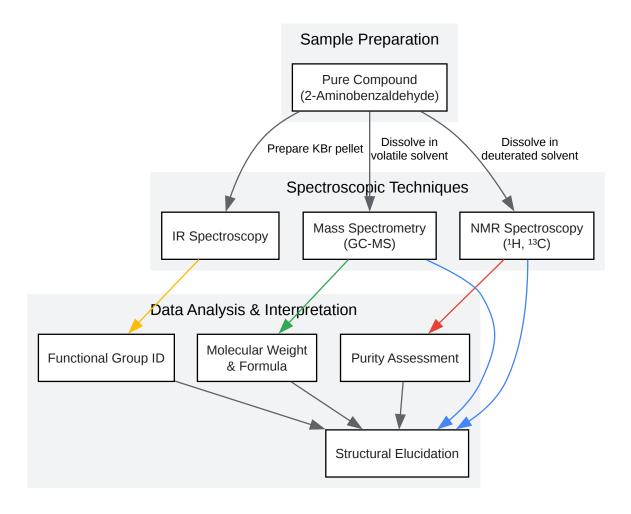


- GC-MS Parameters:
 - Gas Chromatograph:
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm).
 - Injector Temperature: 250°C.
 - Oven Program: Start at 50-70°C, hold for 1-2 minutes, then ramp at 10-20°C/min to 250-280°C.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Injection Volume: 1 μL.
 - Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
 - Mass Range: m/z 40-400.
 - Ion Source Temperature: 230°C.
 - Transfer Line Temperature: 280°C.

Visualized Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like **2-aminobenzaldehyde**.





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Caption: A logical workflow for the spectroscopic analysis of **2-aminobenzaldehyde**.

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References

- 1. researchgate.net [researchgate.net]
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